molecular formula C17H14Cl2N4O B4381419 2,4-dichloro-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzamide

2,4-dichloro-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzamide

Cat. No.: B4381419
M. Wt: 361.2 g/mol
InChI Key: GZTSXJQQXSMHFA-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring, a triazole ring, and a methylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzamide typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the benzamide moiety. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The final product is obtained through purification techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH. Industrial methods also emphasize the use of cost-effective and environmentally friendly reagents.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated or alkylated analogs.

Scientific Research Applications

2,4-Dichloro-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological pathways and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This interaction is often mediated by the triazole ring, which can form hydrogen bonds or coordinate with metal ions in the active site of the target protein.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzamide: Similar structure but with a pyrazole ring instead of a triazole ring.

    2,4-Dichloro-N-(2-methylbenzyl)benzamide: Lacks the triazole ring, making it less versatile in terms of chemical reactivity.

Uniqueness

The presence of the triazole ring in 2,4-dichloro-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzamide imparts unique properties, such as enhanced binding affinity to certain biological targets and increased stability under various chemical conditions. This makes it a valuable compound for both research and industrial applications.

Properties

IUPAC Name

2,4-dichloro-N-[1-[(2-methylphenyl)methyl]-1,2,4-triazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N4O/c1-11-4-2-3-5-12(11)9-23-10-20-17(22-23)21-16(24)14-7-6-13(18)8-15(14)19/h2-8,10H,9H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTSXJQQXSMHFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=NC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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